![molecular formula C10H13NO2 B1606341 2-Acetamidophenethyl Alcohol CAS No. 69258-86-2](/img/structure/B1606341.png)
2-Acetamidophenethyl Alcohol
Overview
Description
2-Acetamidophenethyl Alcohol is a chemical compound with the molecular formula C10H13NO2 . It has a molecular weight of 179.22 g/mol . The IUPAC name for this compound is N - [2- (2-hydroxyethyl)phenyl]acetamide .
Molecular Structure Analysis
The molecular structure of this compound includes an acetamide group (CH3CONH2) and a phenethyl alcohol group (C6H5CH2CH2OH). The InChI representation of the molecule is InChI=1S/C10H13NO2/c1-8(13)11-10-5-3-2-4-9(10)6-7-12/h2-5,12H,6-7H2,1H3,(H,11,13) .Scientific Research Applications
Supersaturation and Precipitation Process Analysis
In the study of antisolvent precipitation processes, acetaminophen served as a model drug to explore the supersaturation and precipitation process with supercritical CO2. This research highlighted the potential of using acetaminophen in studying the optimization of particle size and product yield in pharmaceutical manufacturing processes (Bristow et al., 2001).
Enzymatic Synthesis and Industrial Applications
2-Phenylethyl acetate, a compound related to the flavor and fragrance industry, has been synthesized enzymatically in solvent-free systems, using acetaminophen derivatives as starting materials. This approach emphasizes the role of green chemistry in producing compounds of industrial relevance, offering a more environmentally friendly alternative to traditional chemical synthesis methods (Kuo et al., 2014).
Environmental Degradation Studies
Research involving the degradation of acetaminophen in environmental samples focuses on understanding the fate of pharmaceutical compounds in water bodies. For instance, the enhanced photoactivity of graphene/titanium dioxide nanocomposites for the removal of acetaminophen highlights innovative approaches to water treatment and pollution control (Tao et al., 2015).
Advanced Oxidation Processes
The study of high active amorphous Co(OH)2 nanocages as activators for peroxymonosulfate in boosting acetaminophen degradation provides insights into advanced oxidation processes for treating pharmaceutical pollutants. This research demonstrates the efficacy of novel materials in environmental remediation technologies (Qi et al., 2020).
Chemical Synthesis and Catalysis
The role of acetaminophen derivatives in chemical synthesis, particularly in the oxidation of alcohols to carboxylic acids under mild conditions, illustrates the compound's utility in catalysis and synthetic organic chemistry. Such studies offer pathways to develop more efficient and selective chemical reactions (Rafiee et al., 2018).
Safety and Hazards
Safety data sheets suggest that contact with 2-Acetamidophenethyl Alcohol should be avoided and suitable protective clothing should be worn. It is advised against for medicinal, household, or other use . It is also suggested to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .
properties
IUPAC Name |
N-[2-(2-hydroxyethyl)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-8(13)11-10-5-3-2-4-9(10)6-7-12/h2-5,12H,6-7H2,1H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USNPJOCIOSNHDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10219323 | |
Record name | Acetanilide, 2'-(2-hydroxyethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10219323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
69258-86-2 | |
Record name | Acetanilide, 2'-(2-hydroxyethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069258862 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetanilide, 2'-(2-hydroxyethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10219323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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